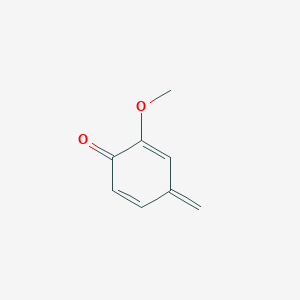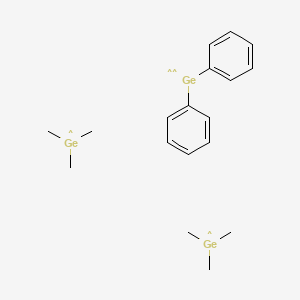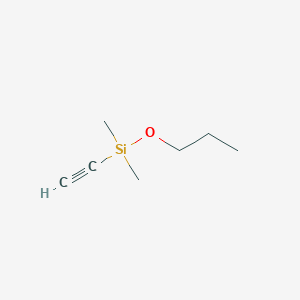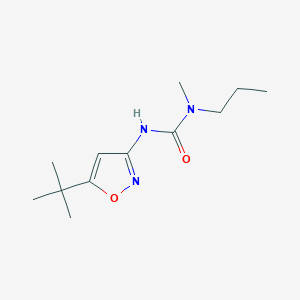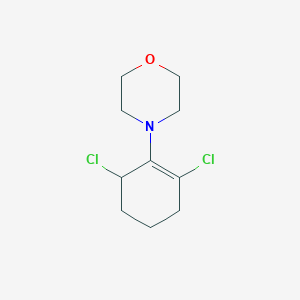![molecular formula C12H23NO B14644680 N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine CAS No. 51768-90-2](/img/structure/B14644680.png)
N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine: is an organic compound that belongs to the class of amines. It is characterized by the presence of a dimethylocta-1,6-dien-3-yl group attached to an oxy-methylmethanamine structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine typically involves the reaction of 3,7-dimethylocta-1,6-dien-3-ol with N-methylmethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines.
Scientific Research Applications
Chemistry: In chemistry, N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in experiments to understand its role in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be explored as a candidate for drug development due to its unique chemical properties.
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It may be employed as a precursor in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Linalool: A monoterpenoid alcohol with a similar structure, known for its pleasant scent and use in fragrances.
Geraniol: Another monoterpenoid alcohol, commonly found in essential oils and used in perfumes and flavorings.
Nerol: A cis-isomer of geraniol, also found in essential oils and used for its aromatic properties.
Uniqueness: N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine is unique due to its specific amine structure, which imparts different chemical and biological properties compared to similar compounds
Properties
CAS No. |
51768-90-2 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
N-(3,7-dimethylocta-1,6-dien-3-yloxy)-N-methylmethanamine |
InChI |
InChI=1S/C12H23NO/c1-7-12(4,14-13(5)6)10-8-9-11(2)3/h7,9H,1,8,10H2,2-6H3 |
InChI Key |
WTMSSOCWTXTDNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)ON(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



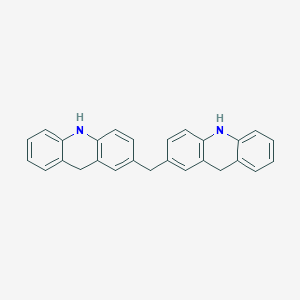
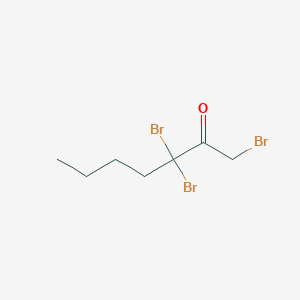
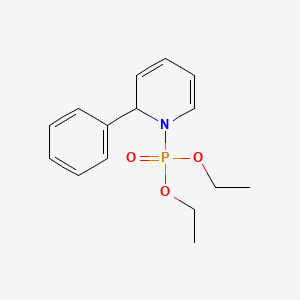
![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)
